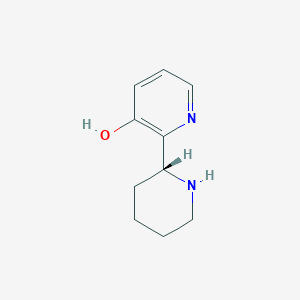![molecular formula C11H8N2O B12967255 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine](/img/structure/B12967255.png)
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as an AXL inhibitor, which plays a crucial role in cancer cell survival, metastasis, and drug resistance .
Méthodes De Préparation
The synthesis of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves the conformational restriction of anilinopyrimidine and systematic structure-activity relationship (SAR) exploration. One of the key synthetic routes includes the reaction of anilinopyrimidine with various reagents under controlled conditions to yield the desired oxazine derivative . Industrial production methods are still under research, but the laboratory synthesis involves multiple steps, including cyclization and functional group modifications .
Analyse Des Réactions Chimiques
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 10H-Benzo[b]pyrido[2,3-e][1,4]oxazine involves its role as a type II AXL inhibitor. It selectively inhibits the AXL receptor tyrosine kinase, which is involved in various cellular processes such as survival, proliferation, and migration. By blocking AXL signaling, the compound impairs cancer cell proliferation and metastasis .
Comparaison Avec Des Composés Similaires
10H-Benzo[b]pyrido[2,3-e][1,4]oxazine can be compared with other similar compounds such as:
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
Anilinopyrimidine derivatives: These compounds share a common precursor with this compound and exhibit similar biological activities.
The uniqueness of this compound lies in its high selectivity and potency as an AXL inhibitor, making it a promising candidate for further research and development in cancer therapy .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
10H-pyrido[3,2-b][1,4]benzoxazine |
InChI |
InChI=1S/C11H8N2O/c1-2-5-9-8(4-1)13-11-10(14-9)6-3-7-12-11/h1-7H,(H,12,13) |
Clé InChI |
YQGNQKVPOUDUEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)NC3=C(O2)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


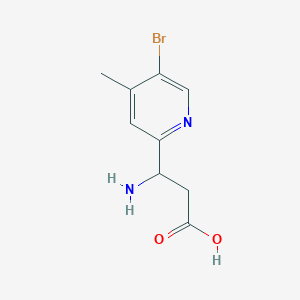
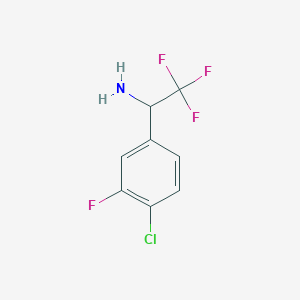
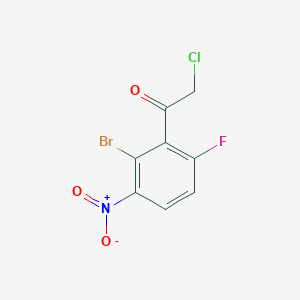
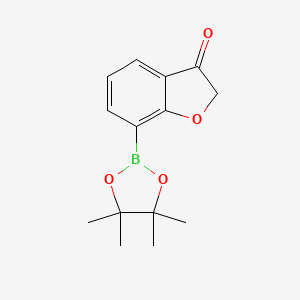
![(7-Bromo-4H-benzo[b]imidazo[1,2-d][1,4]oxazin-2-yl)methanol](/img/structure/B12967203.png)
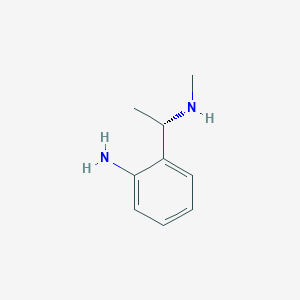
![(1R,2R,4R)-rel-1-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12967213.png)
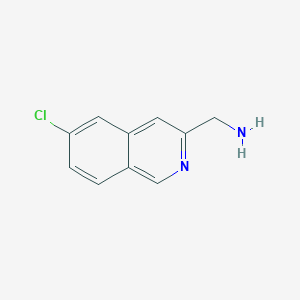

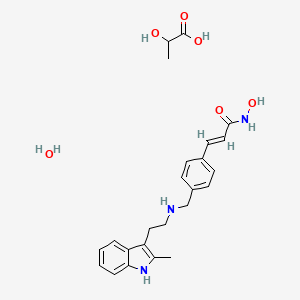
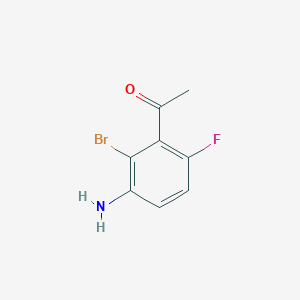
![6-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B12967253.png)
![2-Fluorobenzo[d]thiazole-6-carboxylic acid](/img/structure/B12967261.png)
